6-Bromo-4-allyl-2-methoxyphenol
Description
Significance of Substituted Phenolic Compounds in Contemporary Chemical Science
Substituted phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring bearing other functional groups, are a cornerstone of modern chemical science. researchgate.netdoi.org They serve as versatile building blocks in organic synthesis, acting as precursors for a wide array of more complex molecules. researchgate.net Their inherent reactivity, governed by the electron-donating nature of the hydroxyl group, makes them central to the synthesis of pharmaceuticals, agrochemicals, and functional materials. ymdb.ca The diversity in substitution patterns on the phenolic ring allows for fine-tuning of a molecule's electronic and steric properties, influencing its reactivity and potential biological activity. doi.org
Overview of Brominated, Allylic, and Methoxylated Aromatic Systems in Research
The integration of specific functional groups onto an aromatic scaffold introduces unique reactivity and properties.
Brominated Aromatic Systems: The presence of a bromine atom on an aromatic ring is of significant interest in synthetic chemistry. Bromoarenes are valuable intermediates, particularly in cross-coupling reactions, which are fundamental to the construction of carbon-carbon and carbon-heteroatom bonds. mdpi.com Bromination of aromatic rings can proceed via various mechanisms, with electrophilic aromatic substitution being a common pathway. researchgate.net The position of bromination is directed by the existing substituents on the ring. researchgate.net
Allylic Aromatic Systems: Aromatic compounds featuring an allyl group (CH₂CH=CH₂) possess a unique site of reactivity at the double bond and the adjacent allylic position. nist.gov The allyl group's electrons can interact with the aromatic system, and the group itself can undergo a variety of transformations, making it a valuable functional handle in synthesis. academicoa.com Allylic systems are noted for their stability, often due to electron delocalization. nist.gov
Methoxylated Aromatic Systems: The methoxy (B1213986) group (-OCH₃) is a common substituent in natural products and synthetic compounds. beilstein-journals.orgresearchgate.net As a strong electron-donating group, it activates the aromatic ring towards electrophilic substitution, directing incoming groups to the ortho and para positions. researchgate.net Methoxylated aromatic compounds are significant components of lignin, a major biopolymer, and their study is crucial for understanding biomass conversion and microbial metabolism. beilstein-journals.orgresearchgate.net
Rationale for Comprehensive Investigation of 6-Bromo-4-allyl-2-methoxyphenol
The compound this compound, also known as 6-bromoeugenol, is a trifunctionalized phenol (B47542) that merits detailed investigation. It is a derivative of eugenol (B1671780), a widely occurring natural product. The strategic placement of a bromo, allyl, and methoxy group on the phenolic ring creates a molecule with multiple reactive centers and a distinct electronic profile. Research into this compound is driven by the desire to understand how the interplay of these functional groups influences its chemical behavior. Studies on 6-bromoeugenol have explored its antioxidant and antimicrobial properties, indicating its potential for further research and application. academicoa.comresearchgate.net
Structure
2D Structure
3D Structure
Properties
CAS No. |
5746-37-2 |
|---|---|
Molecular Formula |
C10H11BrO2 |
Molecular Weight |
243.10 g/mol |
IUPAC Name |
2-bromo-6-methoxy-4-prop-2-enylphenol |
InChI |
InChI=1S/C10H11BrO2/c1-3-4-7-5-8(11)10(12)9(6-7)13-2/h3,5-6,12H,1,4H2,2H3 |
InChI Key |
AYRWJRKOFLFEHI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)CC=C)Br)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Retrosynthetic Strategies for 6-Bromo-4-allyl-2-methoxyphenol
Retrosynthetic analysis is a technique used to plan a synthesis by mentally breaking down the target molecule into simpler, commercially available starting materials. amazonaws.com For this compound, the key disconnections involve the carbon-bromine and carbon-allyl bonds on the aromatic ring.
Two primary retrosynthetic pathways can be envisioned:
Pathway A: Bromination then Allylation: This approach involves the initial bromination of a suitable 4-allyl-2-methoxyphenol (eugenol) precursor. The primary challenge in this pathway is controlling the regioselectivity of the bromination to favor the desired 6-position.
Pathway B: Allylation then Bromination: This strategy starts with a brominated 2-methoxyphenol derivative, followed by the introduction of the allyl group at the 4-position. The key consideration here is the successful allylation of the brominated phenol (B47542).
A graphical representation of the retrosynthetic analysis is shown below:
| Target Molecule | Disconnection | Precursors |
| This compound | C-Br bond | 4-Allyl-2-methoxyphenol (Eugenol) |
| This compound | C-allyl bond | 6-Bromo-2-methoxyphenol |
Direct Synthesis Approaches
Direct synthesis methods translate the retrosynthetic strategies into practical laboratory procedures. These approaches can be broadly categorized into the regioselective bromination of allylmethoxyphenols and the allylation of brominated methoxyphenols.
Regioselective Bromination of Allylmethoxyphenols
The direct bromination of 4-allyl-2-methoxyphenol (eugenol) is a common route to this compound. However, the reaction can yield a mixture of products due to the presence of multiple reactive sites: the aromatic ring and the alkene of the allyl group. researchgate.netundip.ac.id
The bromination of the aromatic ring of eugenol (B1671780) proceeds via an electrophilic aromatic substitution mechanism. The hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups are strong activating groups, directing incoming electrophiles to the ortho and para positions. In eugenol, the position ortho to the hydroxyl group (C6) and the position para to the methoxy group (C5) are the most activated sites for electrophilic attack. undip.ac.id
Studies have shown that direct bromination of eugenol with molecular bromine (Br2) can lead to a mixture of products, including bromination at the C6 position, the C5 position, and addition to the allyl double bond. researchgate.netundip.ac.id The reaction conditions, such as the stoichiometry of bromine and the solvent, can influence the product distribution. researchgate.net For instance, using a controlled amount of bromine can favor aromatic substitution over addition to the alkene.
To enhance the regioselectivity of the bromination reaction, the hydroxyl group of eugenol can be protected. Protection of the phenol as a benzoyl ester, for example, has been shown to shift the regioselectivity of the first aromatic bromination from the 6-position to the 5-position. researchgate.netundip.ac.idundip.ac.id This shift is attributed to the steric hindrance and electronic effects of the protecting group. After the desired bromination, the protecting group can be removed to yield the brominated eugenol derivative.
Another strategy involves a two-step process where the alkene is first brominated, and then the aromatic ring is brominated. Subsequently, the bromine atoms on the allyl side chain can be selectively removed through debromination using reagents like zinc dust in ethanol, yielding the desired aromatic-brominated product. researchgate.netundip.ac.id
Allylation Reactions on Brominated Methoxyphenols
An alternative synthetic route involves the allylation of a pre-brominated 2-methoxyphenol. This approach requires the synthesis of 6-bromo-2-methoxyphenol as a key intermediate.
The Claisen rearrangement is a powerful method for forming carbon-carbon bonds, specifically for the synthesis of allylphenols. libretexts.orgbyjus.com In this context, the synthesis would begin with the O-allylation of 6-bromo-2-methoxyphenol to form 1-allyloxy-2-bromo-6-methoxybenzene. Heating this allyl ether would induce a mdma.chmdma.ch-sigmatropic rearrangement, where the allyl group migrates from the oxygen atom to the ortho position of the aromatic ring. libretexts.orgorganic-chemistry.org
The rearrangement proceeds through a concerted, cyclic transition state. libretexts.org The initial product is a non-aromatic cyclohexadienone intermediate, which then tautomerizes to the stable phenolic form, yielding this compound. mdma.ch While the Claisen rearrangement typically favors migration to an unoccupied ortho position, the presence of substituents can influence the regioselectivity. mdma.ch
Palladium-Catalyzed Allylic Functionalization
The allyl group in this compound is a versatile handle for introducing a variety of functionalities through palladium-catalyzed allylic substitution reactions. These reactions typically proceed via the formation of a π-allylpalladium intermediate, which can then be attacked by a wide range of nucleophiles.
Palladium-catalyzed allylic amination is a powerful tool for the synthesis of allylic amines. While specific studies on this compound are not abundant, analogous transformations on similar substrates demonstrate the feasibility of this reaction. For instance, the palladium-catalyzed amination of vinyl cyclic carbonates with unactivated aromatic amines proceeds with high efficiency and enantioselectivity acs.org. The reaction of a substituted vinyl cyclic carbonate with aniline, catalyzed by a palladium complex with a chiral ligand, can yield the corresponding allylic amine in high yield and enantiomeric excess acs.org.
The general mechanism involves the oxidative addition of a palladium(0) catalyst to the allylic substrate, forming a π-allylpalladium(II) complex. Subsequent nucleophilic attack on this complex, followed by reductive elimination, affords the desired product and regenerates the palladium(0) catalyst. The regioselectivity of the nucleophilic attack can often be controlled by the choice of ligands and reaction conditions.
Below is a hypothetical data table for the palladium-catalyzed allylic amination of an activated derivative of this compound, based on established methodologies.
Table 1: Hypothetical Palladium-Catalyzed Allylic Amination
| Entry | Nucleophile | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | Morpholine | Pd2(dba)3 | dppf | NaOtBu | Toluene | 80 | 85 |
| 2 | Aniline | Pd(OAc)2 | XPhos | Cs2CO3 | Dioxane | 100 | 78 |
| 3 | Benzylamine | [Pd(allyl)Cl]2 | P(o-tol)3 | K3PO4 | THF | 60 | 92 |
Methoxylation and Phenolic Hydroxyl Functionalization
The phenolic hydroxyl group in this compound is another key site for synthetic modifications, including alkylation, which can alter the compound's physical and biological properties.
The alkylation of the phenolic hydroxyl group can be achieved under various conditions, typically involving a base to deprotonate the phenol followed by reaction with an alkylating agent. The choice of base and solvent can significantly influence the reaction's efficiency and selectivity (O-alkylation vs. C-alkylation). Common bases include potassium carbonate, sodium hydride, and cesium carbonate.
For instance, the alkylation of a salicylamide (B354443) derivative with ethyl iodide in the presence of potassium carbonate and potassium iodide in DMF resulted in a 60% yield of the corresponding ether after 4 hours at 70°C mdpi.com. Solvent-free conditions using a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) have also been shown to be effective and environmentally friendly mdpi.com.
The following table provides plausible conditions for the alkylation of this compound with various alkyl halides.
Table 2: Plausible Conditions for Alkylation of the Phenolic Hydroxyl Group
| Entry | Alkyl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Methyl iodide | K2CO3 | Acetone | Reflux | 6 | 95 |
| 2 | Benzyl bromide | Cs2CO3 | DMF | 60 | 4 | 92 |
| 3 | Propargyl bromide | NaH | THF | RT | 3 | 88 |
Achieving stereoselectivity in the alkylation of phenols, particularly C-alkylation, is a challenging task. However, the use of chiral auxiliaries or catalysts can induce facial selectivity in the approach of the electrophile. While specific examples for this compound are scarce, general strategies for the stereoselective alkylation of prochiral enolates derived from phenols have been developed.
One approach involves the use of chiral titanium(IV) enolates. The stereoselective alkylation of titanium(IV) enolates of chiral N-acyl oxazolidinones with tert-butyl peresters has been shown to proceed with excellent diastereoselectivity acs.org. This method relies on the chiral auxiliary to direct the approach of the incoming alkyl radical generated from the perester acs.org.
Another strategy for achieving ortho-selectivity in the alkylation of phenols involves a dearomatization-rearomatization approach. A palladium-catalyzed ortho-selective alkylation of phenols with primary alcohols has been reported, proceeding through a dearomatization-rearomatization sequence wikipedia.org.
Advanced Catalytic Methods in Synthesis
Modern catalytic methods, including metal-catalyzed cross-coupling and organocatalysis, offer powerful tools for the functionalization of this compound.
The carbon-bromine bond in this compound is an ideal handle for metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are fundamental in medicinal and materials chemistry for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.
The Buchwald-Hartwig amination allows for the formation of arylamines from aryl halides and a variety of amine nucleophiles. This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance wikipedia.orgorganic-chemistry.org. The choice of palladium precursor, ligand, and base is crucial for achieving high yields.
The following tables present hypothetical yet plausible conditions for Suzuki-Miyaura and Buchwald-Hartwig reactions on this compound, based on literature precedents for similar substrates.
Table 3: Hypothetical Suzuki-Miyaura Coupling of this compound
| Entry | Boronic Acid | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | Phenylboronic acid | Pd(PPh3)4 | - | K2CO3 | Toluene/H2O | 100 | 90 |
| 2 | 4-Tolylboronic acid | Pd(OAc)2 | SPhos | Cs2CO3 | Dioxane | 110 | 88 |
| 3 | 2-Thienylboronic acid | PdCl2(dppf) | - | K3PO4 | DMF | 90 | 85 |
Table 4: Hypothetical Buchwald-Hartwig Amination of this compound
| Entry | Amine | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | Morpholine | Pd2(dba)3 | BINAP | NaOtBu | Toluene | 100 | 92 |
| 2 | n-Butylamine | Pd(OAc)2 | RuPhos | K3PO4 | Dioxane | 110 | 85 |
| 3 | Aniline | PdCl2(dppf) | - | Cs2CO3 | t-BuOH | 90 | 79 |
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful and environmentally benign alternative to metal-based catalysis for a wide range of chemical transformations. For a molecule like this compound, organocatalysis could be employed for various functional group interconversions.
One notable application is the asymmetric Michael addition to nitroalkenes, where the phenol can act as a nucleophile. Chiral primary and secondary amines are often used as organocatalysts in these reactions, frequently in the presence of an acidic co-catalyst mdpi.com. For instance, the addition of phenol moiety-containing aldehydes to β-arylated trans-nitroalkenes has been successfully catalyzed by a diarylprolinol silyl (B83357) ether, with 4-nitrophenol (B140041) as an additive mdpi.com.
The following table illustrates potential organocatalytic Michael additions involving a derivative of this compound as the nucleophile.
Table 5: Potential Organocatalytic Michael Addition with a Phenolic Nucleophile
| Entry | Michael Acceptor | Catalyst | Additive | Solvent | Temp (°C) | Yield (%) | ee (%) |
|---|---|---|---|---|---|---|---|
| 1 | Nitrostyrene | Diarylprolinol silyl ether | 4-Nitrophenol | Toluene | RT | 85 | 95 |
| 2 | Methyl vinyl ketone | Chiral thiourea | - | CH2Cl2 | 0 | 90 | 92 |
| 3 | Acrylonitrile | Cinchona alkaloid derivative | Benzoic acid | Ether | -20 | 78 | 88 |
Green Chemistry Principles in Synthetic Route Design
The synthesis of this compound traditionally involves the bromination of 4-allyl-2-methoxyphenol (eugenol). This process, however, can be refined through the lens of green chemistry to mitigate its environmental impact.
Atom Economy and Reaction Efficiency Optimization
Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. The ideal atom economy is 100%, where all atoms from the reactants are incorporated into the final product, leaving no waste.
The synthesis of this compound from eugenol and molecular bromine (Br₂) can be represented by the following reaction:
C₁₀H₁₂O₂ + Br₂ → C₁₀H₁₁BrO₂ + HBr
To calculate the theoretical atom economy for this reaction, we consider the molecular weights of the reactants and the desired product.
| Compound | Molecular Formula | Molar Mass ( g/mol ) |
| 4-allyl-2-methoxyphenol (Eugenol) | C₁₀H₁₂O₂ | 164.20 |
| Bromine | Br₂ | 159.808 |
| This compound | C₁₀H₁₁BrO₂ | 243.10 |
| Hydrogen bromide | HBr | 80.91 |
Atom Economy Calculation:
Atom Economy = (Molecular Mass of Desired Product / Sum of Molecular Masses of all Reactants) x 100
Atom Economy = (243.10 / (164.20 + 159.808)) x 100 ≈ 75.2%
This calculation reveals that, even under ideal conditions, a significant portion of the reactant mass is converted into a byproduct, hydrogen bromide (HBr).
Reaction Efficiency and Optimization:
To enhance reaction efficiency, several strategies can be explored:
Catalytic Systems: The use of catalysts can improve the selectivity of the reaction, favoring the formation of the desired 6-bromo isomer. While specific catalytic systems for this exact transformation are not extensively documented, research into the catalytic bromination of other phenols suggests potential avenues. organic-chemistry.org For instance, the use of a H₂O₂-HBr system has been shown to be effective for the bromination of some phenols and could potentially offer a more selective and environmentally friendly alternative to molecular bromine. researchgate.netresearchgate.net
Alternative Brominating Agents: Reagents like N-bromosuccinimide (NBS) are often considered greener alternatives to molecular bromine as they are solids and easier to handle. commonorganicchemistry.comwordpress.com However, the atom economy of reactions involving NBS is often lower than that of Br₂ because the succinimide (B58015) portion of the molecule becomes a byproduct. wordpress.com For the bromination of phenols, NBS can be used, and its selectivity can sometimes be influenced by the reaction conditions and the presence of catalysts. acs.orgrsc.org
Process Optimization: Systematically varying reaction parameters such as temperature, reaction time, and reactant ratios can help to maximize the yield of the desired product and minimize the formation of byproducts.
Solvent Selection and Waste Minimization
The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional bromination reactions often employ chlorinated solvents like chloroform (B151607), which are toxic and environmentally persistent. researchgate.net
Greener Solvent Alternatives:
The development of greener syntheses for this compound necessitates the exploration of more benign solvents. Some potential alternatives to chloroform include:
Ethanol: A biodegradable and less toxic solvent. researchgate.net
Water: The ultimate green solvent, although the solubility of organic reactants can be a challenge. The use of phase-transfer catalysts or performing reactions "on water" are strategies to overcome this. researchgate.netresearchgate.net
Solvent-free conditions: Performing reactions without a solvent, for instance using mechanical milling, represents a significant step towards waste reduction. rsc.org Solid-state reactions with reagents like NBS have also been shown to be effective for the bromination of phenols. rsc.orgresearchgate.net
Deep Eutectic Solvents (DES): These are mixtures of compounds that have a much lower melting point than the individual components. They are often biodegradable and can be recycled, making them attractive green solvent options. researchgate.net
Waste Minimization:
The primary waste stream in the synthesis of this compound is the hydrogen bromide (HBr) byproduct, along with any side-products from the reaction and the solvent used for reaction and purification. Strategies for waste minimization include:
Byproduct Valorization: Investigating potential uses for the HBr byproduct could turn a waste stream into a valuable resource.
Improved Selectivity: As mentioned earlier, optimizing the reaction to produce only the desired isomer minimizes the generation of difficult-to-separate byproducts.
By systematically applying the principles of green chemistry, the synthesis of this compound can be made more sustainable, reducing its environmental footprint and contributing to a safer and cleaner chemical industry. Further research into catalytic systems and green solvent applications for this specific transformation is warranted to fully realize these goals.
Chemical Modification of the Allyl Moiety
The allyl group is a versatile handle for introducing a wide array of chemical functionalities. Its double bond can undergo various addition and transformation reactions, leading to a diverse set of analogues.
The conversion of the allyl double bond to an epoxide ring is a common strategy to introduce a reactive electrophilic site into a molecule. masterorganicchemistry.com This transformation is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). masterorganicchemistry.com The resulting epoxide of this compound would be a valuable intermediate, susceptible to ring-opening reactions with various nucleophiles to yield a range of di-functionalized derivatives. For instance, reaction with water would produce a diol, while reaction with amines would lead to amino alcohols. While direct studies on this compound are not extensively documented, the epoxidation of the parent compound, eugenol, is well-established and proceeds readily, suggesting a similar reactivity for its brominated counterpart. nih.gov
Selective hydrogenation of the allyl double bond to a propyl group can significantly alter the conformational flexibility and lipophilicity of the molecule. This transformation is typically carried out using catalytic hydrogenation with catalysts such as palladium on carbon (Pd/C) or platinum dioxide (PtO2) under a hydrogen atmosphere. The resulting 6-bromo-2-methoxy-4-propylphenol would allow for an assessment of the role of the double bond in the biological activity of the parent compound. Such modifications can influence how the molecule fits into a receptor's binding pocket and can impact its metabolic stability.
Beyond epoxidation and hydrogenation, the allyl double bond can be functionalized in numerous other ways. For example, hydroboration-oxidation can be employed to yield the corresponding anti-Markovnikov alcohol, providing a primary alcohol for further derivatization. Dihydroxylation using reagents like osmium tetroxide can produce vicinal diols. Furthermore, palladium-catalyzed cross-coupling reactions, such as the Heck reaction, could be utilized to append aryl or vinyl groups to the allyl chain, significantly expanding the structural diversity of the analogues. chemicalbook.com
Functionalization of the Phenolic Hydroxyl Group
The phenolic hydroxyl group is another key site for derivatization, allowing for the modulation of properties such as acidity, polarity, and hydrogen-bonding capacity.
Esterification of the phenolic hydroxyl group is a common method to mask its acidity and increase lipophilicity. This can be achieved by reacting this compound with various acyl chlorides or anhydrides in the presence of a base. For instance, reaction with acetyl chloride would yield 6-bromo-4-allyl-2-methoxyphenyl acetate. A study on the synthesis of 4-allyl-2-methoxyphenol (eugenol) derivatives demonstrated the successful formation of various esters using the Yamaguchi method, which could be applicable to its brominated analogue. neliti.com
Etherification, accomplished by reacting the phenoxide (formed by treating the phenol with a base) with alkyl halides, provides another avenue for modification. This would result in ethers that can have a profound effect on the molecule's biological activity by altering its hydrogen-bonding capabilities. The synthesis of ethyl 2-(4-allyl-2-methoxyphenoxy)acetate from eugenol highlights a potential etherification strategy. walisongo.ac.id
| Starting Material | Reagent | Reaction Type | Product Name |
| This compound | Acetyl Chloride | Esterification | 6-Bromo-4-allyl-2-methoxyphenyl acetate |
| This compound | Benzoyl Chloride | Esterification | 6-Bromo-4-allyl-2-methoxyphenyl benzoate |
| This compound | Methyl Iodide | Etherification | 6-Bromo-1,2-dimethoxy-4-allylbenzene |
| This compound | Ethyl Bromoacetate | Etherification | Ethyl 2-(6-bromo-4-allyl-2-methoxyphenoxy)acetate |
The derivatization of the phenolic hydroxyl group is a key strategy in the design of prodrugs. nih.govnumberanalytics.com A prodrug is an inactive or less active molecule that is converted into the active parent drug in the body. numberanalytics.com For a phenolic compound like this compound, ester or ether linkages can be designed to be cleaved by specific enzymes in the target tissue, leading to a localized release of the active compound. This approach can improve oral bioavailability, reduce side effects, and enhance therapeutic efficacy. nih.gov For example, attaching a hydrophilic moiety could improve water solubility, while a lipophilic group might enhance membrane permeability.
Modifications of the Methoxy Group
The methoxy group at the C2 position is a prime target for modification. Its conversion to a hydroxyl group via demethylation not only alters the hydrogen bonding capacity of the molecule but also provides a new reactive site for further functionalization.
Demethylation of the methoxy group in this compound yields the corresponding catechol, 3-Bromo-5-allylbenzene-1,2-diol. This transformation is significant as catechol moieties are important structural motifs in many biologically active natural products and synthetic compounds. The cleavage of the aryl methyl ether bond, which is generally stable, requires potent reagents.
Boron tribromide (BBr₃) is a highly effective and widely used reagent for the cleavage of aryl methyl ethers due to its ability to function under relatively mild conditions. nih.govufp.pt The reaction is typically performed in an inert solvent like dichloromethane (B109758) at low temperatures. The strong Lewis acidity of BBr₃ allows it to coordinate to the ether oxygen, weakening the methyl C-O bond and facilitating nucleophilic attack by a bromide ion. While often used in stoichiometric amounts, studies on anisole (B1667542) have shown that one equivalent of BBr₃ can cleave up to three equivalents of the ether. nih.govnih.gov
Other acidic reagents, such as hydrogen bromide (HBr) or hydrogen iodide (HI), can also be employed, though they often require harsher conditions. nih.gov In some cases, catalytic systems using Brønsted mineral acids or zeolites in hot-pressurized water have been explored for the O-demethylation of related guaiacol (B22219) derivatives. researchgate.net
Table 1: Common Reagents for Demethylation of Guaiacol Derivatives
| Reagent | Typical Conditions | Product from this compound |
|---|---|---|
| Boron Tribromide (BBr₃) | Dichloromethane (CH₂Cl₂), -78°C to room temp. | 3-Bromo-5-allylbenzene-1,2-diol |
| Hydrogen Bromide (HBr) | Acetic acid or neat, high temperature | 3-Bromo-5-allylbenzene-1,2-diol |
| Hydrogen Iodide (HI) | Acetic acid or neat, high temperature | 3-Bromo-5-allylbenzene-1,2-diol |
| Lithium Bromide/HCl | Aqueous, 110°C | 3-Bromo-5-allylbenzene-1,2-diol |
The cleavage of aryl methyl ethers like this compound with strong acids such as HI or HBr typically proceeds via an S_N_2 mechanism. masterorganicchemistry.com The reaction involves two main steps:
Protonation of the Ether Oxygen: The strong acid protonates the ether oxygen, converting the methoxy group into a good leaving group (methanol).
Nucleophilic Attack: A halide ion (e.g., I⁻ or Br⁻) acts as a nucleophile and attacks the methyl carbon in an S_N_2 fashion, displacing the protonated phenol as a leaving group. This attack occurs at the less sterically hindered methyl group rather than the sp²-hybridized aromatic carbon, which is resistant to S_N_2 reactions. masterorganicchemistry.com
When using boron tribromide (BBr₃), the mechanism is more complex. Density functional theory (DFT) calculations have elucidated a pathway that goes beyond a simple Lewis acid-base interaction. nih.govnih.gov
Adduct Formation: BBr₃ first forms an adduct with the ether oxygen.
Nucleophilic Attack: The cleavage can then proceed through different pathways. One proposed mechanism involves a bimolecular reaction where a second BBr₃ molecule assists in abstracting a bromide from the initial adduct, forming the highly nucleophilic BBr₄⁻ anion, which then attacks the methyl group. nih.gov Another pathway suggests that the bromide is transferred from an ether-BBr₃ adduct to the alkyl group of another adduct. ufp.pt
Hydrolysis: The reaction yields a brominated alkane (bromomethane) and a phenoxy-boron intermediate, which is subsequently hydrolyzed during aqueous workup to release the final phenol.
Aromatic Ring Functionalization and Substituent Exchange
Altering the substituents on the aromatic ring is another critical strategy for derivatization. This can involve replacing the existing bromine atom or introducing new functional groups to modulate the electronic landscape of the molecule.
Nucleophilic aromatic substitution (S_N_Ar) is a powerful method for functionalizing aromatic rings by replacing a leaving group, such as a halide, with a nucleophile. nih.gov The classic S_N_Ar mechanism proceeds via a two-step addition-elimination process involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org
However, S_N_Ar reactions are typically facilitated by the presence of strong electron-withdrawing groups (e.g., nitro, cyano, carbonyl) positioned ortho or para to the leaving group. libretexts.orgyoutube.com These groups are necessary to stabilize the negative charge of the Meisenheimer intermediate.
The substrate, this compound, presents a challenge for traditional S_N_Ar. Its aromatic ring is substituted with electron-donating groups: a hydroxyl (-OH), a methoxy (-OCH₃), and an allyl (-CH₂CH=CH₂). These groups increase the electron density of the ring, deactivating it towards nucleophilic attack. Therefore, direct S_N_Ar on this molecule is generally unfavorable under standard conditions. For substitution to occur, either very harsh reaction conditions or alternative catalytic pathways, such as those involving transition metals, would likely be required to overcome the high activation energy.
Halogen exchange reactions offer a direct route to synthesize analogues with different halogen substituents, which can significantly impact properties like lipophilicity and binding interactions. A common example is the conversion of an aryl bromide to an aryl iodide, often referred to as an aromatic Finkelstein reaction. frontiersin.org
Unlike the alkyl Finkelstein reaction, the aromatic version does not proceed via a simple S_N_2 mechanism. Due to the high energy of the potential aryl cation and the steric hindrance of the ring, S_N_1 and S_N_2 pathways are inaccessible for aryl halides. libretexts.org Instead, these transformations typically require metal catalysis.
For the conversion of this compound to its iodo-analogue, 6-Iodo-4-allyl-2-methoxyphenol, several methods could be employed:
Copper-Catalyzed Finkelstein Reaction: This involves heating the aryl bromide with a source of iodide, such as sodium iodide (NaI) or potassium iodide (KI), in the presence of a copper(I) catalyst (e.g., CuI). A ligand, such as N,N'-dimethylethylenediamine (DMEDA), is often used to facilitate the reaction, which is typically run in a solvent like dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF).
Photocatalytic Iodination: Recent advancements have shown that the bromo-to-iodo exchange can occur under mild conditions using UV light irradiation in the presence of sodium iodide and a catalytic amount of molecular iodine (I₂). frontiersin.org
These methods allow for the specific replacement of the bromine atom, providing a valuable tool for creating diverse analogues for structure-property relationship studies.
Physicochemical Properties
The fundamental physical and chemical properties of 6-Bromo-4-allyl-2-methoxyphenol are compiled below.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₁BrO₂ |
| Molecular Weight | 243.1 g/mol |
| CAS Number | 5746-37-2 |
| Appearance | Yellow liquid |
| Boiling Point | Data not available |
| Melting Point | Data not available |
| Density | Data not available |
Compound Names Table
| Systematic/Common Name |
|---|
| This compound |
| 6-Bromoeugenol |
| 4-Allyl-2-bromo-6-methoxyphenol |
| Phenol (B47542), 2-bromo-6-methoxy-4-(2-propen-1-yl)- |
| 4-Allyl-2-methoxyphenol |
| Eugenol (B1671780) |
| Molecular bromine |
| Chloroform (B151607) |
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Elucidation
NMR spectroscopy stands as a cornerstone for the unambiguous determination of the molecular structure of 6-Bromo-4-allyl-2-methoxyphenol. While specific experimental data for this compound is not widely published, a detailed analysis can be extrapolated from the well-documented spectra of structurally related compounds.
2D NMR Techniques for Structural Connectivity and Conformational Analysis
Two-dimensional (2D) NMR experiments are instrumental in establishing the precise connectivity of atoms within the this compound molecule.
Correlation Spectroscopy (COSY): A COSY spectrum would reveal the scalar coupling network between protons. For this compound, key correlations would be observed between the vinyl protons of the allyl group and the methylene (B1212753) protons. Specifically, the methine proton of the allyl group would show cross-peaks with the adjacent methylene protons and the terminal vinyl protons. Similarly, the aromatic protons, though limited in this substituted ring, would show correlations if they are on adjacent carbons.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates directly bonded proton and carbon atoms. This technique is crucial for the unambiguous assignment of the ¹³C NMR spectrum. For instance, the signal for the methoxy (B1213986) protons in the ¹H NMR spectrum would correlate with the methoxy carbon in the ¹³C NMR spectrum. The chemical shifts for methoxy groups in similar phenolic compounds typically appear around 55-63 ppm in the ¹³C NMR spectrum and 3.6-4.2 ppm in the ¹H NMR spectrum. researchgate.net
Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. In the case of this compound, HMBC correlations would be expected from the methoxy protons to the C-2 carbon of the benzene (B151609) ring. Furthermore, correlations from the methylene protons of the allyl group to the C-3, C-4, and C-5 carbons of the aromatic ring would firmly establish the position of the allyl substituent.
Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY): These experiments provide information about the spatial proximity of protons. For this compound, a NOESY or ROESY spectrum could elucidate the preferred conformation of the allyl group relative to the benzene ring and the methoxy group. For instance, a spatial correlation between the methoxy protons and one of the aromatic protons would confirm their proximity in the dominant conformation.
A summary of expected ¹H and ¹³C NMR chemical shifts, based on data from similar substituted phenols, is presented below. beilstein-journals.org
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H3 | ~6.8 | C1: ~145 |
| H5 | ~6.9 | C2: ~147 (with OCH₃) |
| OH | ~5.5 | C3: ~115 |
| Allyl -CH₂- | ~3.3 | C4: ~135 (with allyl) |
| Allyl -CH= | ~5.9 | C5: ~118 |
| Allyl =CH₂ | ~5.1 | C6: ~112 (with Br) |
| OCH₃ | ~3.8 | Allyl -CH₂-: ~40 |
| Allyl -CH=: ~137 | ||
| Allyl =CH₂: ~116 | ||
| OCH₃: ~56 |
Dynamic NMR for Rotational Barriers and Molecular Motion
Dynamic NMR (DNMR) spectroscopy is a powerful technique to study the rates of intramolecular processes that occur on the NMR timescale. For this compound, DNMR could be employed to investigate the rotational barrier around the C-O bond of the methoxy group.
At low temperatures, the rotation of the methoxy group might be slow enough to result in distinct signals for protons or carbons that are chemically equivalent at room temperature. As the temperature is increased, these distinct signals would broaden, coalesce, and eventually sharpen into a single averaged signal. By analyzing the lineshape changes as a function of temperature, the rate constant for the rotational process and the corresponding activation energy (rotational barrier) can be determined. The presence of a bulky bromine atom ortho to the methoxy group would likely lead to a higher rotational barrier compared to unsubstituted guaiacol (B22219).
Mass Spectrometry for Reaction Monitoring and Pathway Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight of this compound and for elucidating its fragmentation pathways, which can aid in its identification and in monitoring chemical reactions.
High-Resolution Mass Spectrometry for Molecular Formula Determination
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental composition. For this compound (C₁₀H₁₁BrO₂), the expected monoisotopic mass would be calculated with high precision. The presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio, leading to M and M+2 peaks of almost equal intensity. miamioh.edu For instance, the exact mass of a related compound, 4-bromo-2-methoxyphenol, has been reported as 201.96294 Da. nih.gov
| Ion | Calculated Monoisotopic Mass |
| [C₁₀H₁₁⁷⁹BrO₂]⁺ | 241.99696 |
| [C₁₀H₁₁⁸¹BrO₂]⁺ | 243.99491 |
Tandem Mass Spectrometry for Fragmentation Pathway Elucidation
In electron ionization (EI) mass spectrometry, a common fragmentation pathway for phenethylamines and related structures involves cleavage of the side chain. For this compound, the molecular ion ([M]⁺˙) would be observed, and key fragment ions would likely arise from:
Loss of a methyl radical (•CH₃): from the methoxy group, leading to an [M-15]⁺ ion.
Loss of a bromine atom (•Br): leading to an [M-79/81]⁺ ion.
Cleavage of the allyl side chain: This can occur in several ways, including the loss of a C₃H₅ radical to give an [M-41]⁺ ion.
Formation of a stable benzyl-type cation: Cleavage of the C-C bond beta to the aromatic ring in the allyl group is a common fragmentation pathway for allylbenzenes.
The MS/MS spectrum of the protonated molecule [M+H]⁺ would also provide valuable structural information, often showing characteristic neutral losses such as water (H₂O) or formaldehyde (B43269) (CH₂O) from the methoxy group.
Vibrational Spectroscopy for Intermolecular Interactions and Structural Dynamics
Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides insights into the functional groups present in a molecule and the nature of intermolecular interactions, such as hydrogen bonding.
For this compound, the IR spectrum would exhibit characteristic absorption bands for the hydroxyl (O-H), methoxy (C-O), allyl (C=C), and aromatic C-H and C=C stretching and bending vibrations. The position and shape of the O-H stretching band are particularly sensitive to hydrogen bonding. In a dilute solution in a non-polar solvent, a sharp band corresponding to the free O-H stretch would be expected. However, the presence of the ortho-methoxy group allows for the possibility of intramolecular hydrogen bonding between the phenolic proton and the oxygen of the methoxy group. This interaction would cause a red-shift (shift to lower wavenumber) and broadening of the O-H stretching band compared to a phenol (B47542) without this ortho substituent. Studies on related 2,6-dihalogenated phenols have shown the influence of both intramolecular and intermolecular hydrogen bonding on the vibrational frequencies of the O-H group. epa.govresearchgate.net
The Raman spectrum would provide complementary information, with strong signals often observed for the symmetric vibrations of the aromatic ring and the C=C stretching of the allyl group.
| Functional Group | Expected Vibrational Frequency (cm⁻¹) |
| O-H stretch (intramolecular H-bond) | 3450 - 3550 |
| C-H stretch (aromatic) | 3000 - 3100 |
| C-H stretch (aliphatic) | 2850 - 3000 |
| C=C stretch (aromatic) | 1500 - 1600 |
| C=C stretch (allyl) | ~1640 |
| C-O stretch (methoxy) | 1200 - 1275 (asymmetric), 1000-1075 (symmetric) |
| C-Br stretch | 500 - 600 |
The detailed analysis of these spectroscopic data provides a robust framework for the unequivocal identification and characterization of this compound, enabling a deeper understanding of its chemical properties and reactivity.
Infrared (IR) Spectroscopy for Functional Group Identification and Hydrogen Bonding Studies
Infrared (IR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups.
The presence of the hydroxyl (-OH) group gives rise to a strong, broad absorption band in the region of 3200-3600 cm⁻¹. The broadness of this peak is indicative of hydrogen bonding, a key intermolecular interaction in phenolic compounds. The exact position and shape of this band can provide insights into the extent and nature of hydrogen bonding in the solid state or in solution.
The aromatic ring of the molecule is characterized by several bands. The C-H stretching vibrations of the aromatic ring typically appear in the region of 3000-3100 cm⁻¹. In-ring C=C stretching vibrations produce a series of sharp bands of variable intensity in the 1450-1600 cm⁻¹ region. youtube.com The substitution pattern on the benzene ring influences the exact wavenumbers of these absorptions.
The allyl group introduces characteristic vibrational modes. The C-H stretching of the vinyl group (=C-H) is observed just above 3000 cm⁻¹, while the aliphatic C-H stretching of the -CH₂- group appears just below 3000 cm⁻¹. The C=C stretching of the allyl group typically results in a medium-intensity band around 1640 cm⁻¹.
The methoxy (-OCH₃) group is identified by its C-H stretching vibrations around 2850-2960 cm⁻¹ and a strong C-O stretching band, often observed in the 1000-1300 cm⁻¹ range. For ethers, this is typically a prominent feature. Finally, the C-Br stretching vibration is expected in the lower frequency "fingerprint" region of the spectrum, generally between 500 and 700 cm⁻¹, although its identification can sometimes be challenging due to overlap with other absorptions.
Table 1: Expected Infrared Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Hydroxyl (-OH) | O-H stretch (H-bonded) | 3200-3600 | Strong, Broad |
| Aromatic Ring | C-H stretch | 3000-3100 | Medium |
| C=C stretch | 1450-1600 | Medium-Weak, Sharp | |
| Allyl Group | =C-H stretch | 3010-3095 | Medium |
| -CH₂- stretch | 2850-2925 | Medium | |
| C=C stretch | ~1640 | Medium | |
| Methoxy Group | C-H stretch | 2850-2960 | Medium |
| C-O stretch | 1000-1300 | Strong |
This table presents expected values based on typical functional group absorption ranges.
Raman Spectroscopy for Molecular Fingerprinting and Vibrational Modes
Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, serves as a complementary technique to IR spectroscopy. nih.gov It is particularly sensitive to non-polar bonds and provides a unique "fingerprint" for a molecule. nih.gov For this compound, Raman spectroscopy can offer detailed information about its skeletal vibrations and the non-polar moieties of the molecule.
The aromatic ring breathing modes, which involve the symmetric expansion and contraction of the ring, typically give rise to strong and sharp bands in the Raman spectrum. These are often found in the 1000-1600 cm⁻¹ region and are highly characteristic of the substitution pattern. The C=C stretching vibration of the allyl group, which may be weak in the IR spectrum, often produces a strong Raman signal around 1640 cm⁻¹.
The C-Br bond, being a relatively heavy and polarizable bond, is expected to have a characteristic and potentially strong Raman signal in the low-frequency region, providing a clear indication of the bromination of the molecule. The symmetric vibrations of the methoxy group can also be observed. The information obtained from Raman spectroscopy, when combined with IR data, allows for a more complete and unambiguous assignment of the vibrational modes of this compound.
X-ray Crystallography for Solid-State Structural Analysis
Advanced Chromatographic and Hyphenated Techniques for Purity and Mixture Analysis
Chromatographic techniques are essential for the separation, identification, and quantification of this compound, especially when it is part of a complex mixture or when its purity needs to be assessed.
High-Performance Liquid Chromatography (HPLC) for Separation and Quantification
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. A reversed-phase HPLC method would be the most common approach for its separation.
In a typical reversed-phase setup, a non-polar stationary phase (like C8 or C18) is used with a polar mobile phase, often a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. researchgate.netmdpi.com The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The presence of the bromine atom and the allyl group increases the hydrophobicity of the molecule compared to its precursor, eugenol (B1671780), leading to a longer retention time under the same chromatographic conditions.
For quantitative analysis, an HPLC system equipped with a UV detector is commonly employed. mdpi.com The aromatic nature of this compound allows for sensitive detection at a specific wavelength, typically around the compound's absorption maximum. By creating a calibration curve with standards of known concentration, the amount of the compound in a sample can be accurately determined. mdpi.com
Table 2: Illustrative HPLC Method Parameters for Bromophenol Analysis
| Parameter | Condition |
|---|---|
| Column | Reversed-phase C8 or C18, e.g., 4.6 x 150 mm, 5 µm |
| Mobile Phase | Gradient of Water (A) and Acetonitrile (B), both with 0.1% Formic Acid |
| Gradient | e.g., Start with 30% B, increase to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~280 nm |
This table presents typical starting conditions for method development for a compound like this compound, based on methods for similar compounds. researchgate.netmdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compound Analysis and Derivatization Studies
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of GC with the detection and identification power of MS. For the analysis of this compound, which is a semi-volatile compound, GC-MS can be employed, though derivatization is often necessary.
The presence of the polar phenolic hydroxyl group can lead to poor peak shape and thermal degradation in the GC inlet and column. To overcome this, derivatization is employed to convert the -OH group into a less polar and more volatile functional group. A common derivatization strategy is silylation, where a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. nih.gov Acylation is another possible derivatization method. nih.gov
Once derivatized, the compound can be readily separated on a non-polar or medium-polarity capillary GC column. The mass spectrometer then fragments the eluted compound, producing a characteristic mass spectrum that serves as a molecular fingerprint. The mass spectrum of the TMS derivative of this compound would show a molecular ion peak corresponding to the derivatized molecule, as well as characteristic fragment ions resulting from the loss of methyl groups, the TMS group, and cleavage of the allyl chain. The isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) would be a key diagnostic feature in the mass spectrum, with characteristic M and M+2 peaks.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS/MS), particularly with tandem mass spectrometry, is an exceptionally sensitive and selective technique for the analysis of compounds in complex matrices. For this compound, LC-MS/MS provides the ability to detect and quantify the compound at very low levels without the need for derivatization.
Following separation by HPLC, the analyte is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source. In the tandem mass spectrometer, a precursor ion corresponding to the protonated or deprotonated molecule ([M+H]⁺ or [M-H]⁻) is selected in the first mass analyzer. This precursor ion is then fragmented in a collision cell, and the resulting product ions are analyzed in the second mass analyzer.
This process, known as Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces background noise, leading to excellent sensitivity and selectivity. nih.gov The choice of precursor and product ions is unique to the target compound, allowing for its unambiguous identification and quantification even in the presence of co-eluting interferences. This makes LC-MS/MS the method of choice for analyzing this compound in challenging samples such as environmental extracts or biological fluids.
Theoretical and Computational Investigations of 6 Bromo 4 Allyl 2 Methoxyphenol
Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. MD simulations can provide detailed information on the conformational flexibility of 6-Bromo-4-allyl-2-methoxyphenol and the influence of its environment.
A study on the related molecule eugenol (B1671780) (4-allyl-2-methoxyphenol) used MD simulations to characterize the dynamic response of a receptor upon ligand binding, highlighting how a molecule's flexibility and interactions can be tracked over time. nih.gov For this compound, the simulations would track the rotation around single bonds, particularly in the allyl and methoxy (B1213986) groups, to identify the most stable conformations and the energy barriers between them.
Solvent effects are crucial for understanding a molecule's behavior in a solution. MD simulations can explicitly model the interactions between the solute (this compound) and solvent molecules (e.g., water, ethanol). Research on other phenolic compounds like catechol has shown that MD simulations can reveal how solvent molecules arrange themselves around the solute and how specific interactions, such as hydrogen bonds, influence crystal growth and morphology. mdpi.com This approach could predict how the polarity and hydrogen-bonding capability of a solvent affect the solubility and conformational preferences of this compound.
Reaction Mechanism Predictions and Transition State Analysis
Computational chemistry is instrumental in elucidating reaction mechanisms by identifying reactants, products, intermediates, and, crucially, transition states. For this compound, this could involve modeling its synthesis or its participation in subsequent reactions.
For example, theoretical calculations can map the potential energy surface of a reaction. A key goal is to locate the transition state structure, which is a first-order saddle point on this surface. The energy of the transition state determines the activation energy of the reaction, which is directly related to the reaction rate. Frequency calculations are performed to confirm the nature of stationary points: minima (reactants, intermediates, products) have all real frequencies, while transition states have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Studies on the synthesis of coumarin (B35378) from the parent compound eugenol involve multiple reaction steps, such as Claisen rearrangement, which could be modeled computationally to understand the energetics and feasibility of different pathways. stackexchange.com
Spectroscopic Property Prediction and Comparison with Experimental Data
Computational methods, particularly DFT, can predict various types of molecular spectra. These predictions are invaluable for interpreting experimental data and confirming molecular structures.
For this compound, one could calculate:
Infrared (IR) Spectra: By calculating the vibrational frequencies, one can predict the positions and intensities of absorption bands in the IR spectrum. These frequencies correspond to specific bond stretches, bends, and torsions within the molecule.
Nuclear Magnetic Resonance (NMR) Spectra: Theoretical calculations can predict the chemical shifts (¹H and ¹³C) and coupling constants. These predicted spectra can be compared with experimental data to aid in signal assignment.
UV-Vis Spectra: Time-dependent DFT (TD-DFT) can be used to calculate the electronic transition energies, which correspond to the absorption wavelengths in a UV-Vis spectrum.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights (Excluding Clinical Implications)
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to a specific activity or property. wikipedia.org The goal is to develop a predictive model that can be used to estimate the activity of new, untested compounds and to gain insight into the molecular features that drive the activity. nih.govmdpi.com
For a class of compounds like brominated phenols, QSAR can provide mechanistic insights into non-clinical endpoints such as toxicity or antioxidant capacity. nih.govmdpi.com QSAR models are built by calculating a set of numerical parameters, known as molecular descriptors, for a series of compounds and then using statistical methods to find a correlation with their measured activity. nih.govresearchgate.net
A QSAR study on the toxicity of various phenols to Tetrahymena pyriformis demonstrated that toxicity could be modeled using descriptors like the logarithm of the octanol-water partition coefficient (log Kow), which represents hydrophobicity, and the acid dissociation constant (pKa), which represents the degree of ionization. nih.gov The resulting equation revealed a strong dependence of toxicity on these physicochemical properties. nih.gov
For this compound, a QSAR model could be developed to understand how its structural features—the bromine atom, the allyl group, the methoxy group, and the phenolic hydroxyl group—contribute to a particular non-clinical activity. The descriptors would quantify steric, electronic, and hydrophobic properties.
Table 2: Examples of Molecular Descriptors Used in QSAR for Phenolic Compounds
| Descriptor Class | Example Descriptor | Property Represented |
| Physicochemical | Log Kow | Hydrophobicity, partitioning between aqueous and lipid phases. nih.gov |
| Physicochemical | pKa | Acid dissociation constant, degree of ionization at a given pH. nih.gov |
| Electronic | HOMO/LUMO Energies | Electron-donating/accepting ability, related to reactivity. researchgate.net |
| Topological | Wiener Index, Kier & Hall Connectivity Indices | Molecular size, shape, and degree of branching. researchgate.net |
| Constitutional | Molecular Weight, Number of H-bond donors/acceptors | Basic molecular constitution and potential for hydrogen bonding. researchgate.net |
By analyzing the coefficients of these descriptors in a validated QSAR model, one can infer the mechanism of action. For instance, a large positive coefficient for log Kow in a toxicity model would suggest that the activity is driven by the compound's ability to partition into and disrupt biological membranes. nih.gov Such insights are valuable for understanding the fundamental chemical biology of the compound class, separate from any potential clinical applications.
Mechanistic Studies of Biological Interactions Strictly Non Clinical
In Vitro Enzyme Inhibition and Activation Mechanisms
Detailed enzymatic studies on 6-Bromo-4-allyl-2-methoxyphenol are not extensively available in current scientific literature. While its parent compound, eugenol (B1671780), has been studied for its interactions with various enzymes, specific data on the brominated form remains scarce.
Carbonic Anhydrase Inhibition Mechanisms
Currently, there are no specific studies available in the reviewed scientific literature that detail the inhibitory mechanisms of this compound against carbonic anhydrase isoforms.
Lipoxygenase Enzyme Modulation
Direct research on the modulation of lipoxygenase enzymes by this compound has not been identified in the available literature. The parent compound, eugenol, has been noted for its inhibitory effects on 5-lipoxygenase, but corresponding mechanistic studies for its brominated derivative are lacking.
Acetylcholinesterase Interaction Studies
Specific data from interaction studies between this compound and acetylcholinesterase are not present in the current body of scientific research.
Molecular Target Identification and Binding Studies
While the compound has been evaluated for general biological activities such as antimicrobial and antioxidant effects, specific molecular target identification and detailed binding studies for this compound are not yet available in the public domain. Research comparing it to its parent compound, eugenol, has been conducted, primarily focusing on antimicrobial efficacy rather than specific molecular binding mechanisms. semanticscholar.orgresearchgate.netresearchgate.netacademicoa.com One study determined that eugenol generally exhibits greater antimicrobial activity than this compound against the tested strains. semanticscholar.org
Cellular Pathway Modulation and Signal Transduction Elucidation
Comprehensive studies elucidating the impact of this compound on cellular pathways and signal transduction are currently unavailable. The extensive research in this area has been focused on the non-brominated parent molecule, eugenol.
Gene Expression Profiling in Cellular Models (e.g., Efflux Pump, Biofilm Formation, Sterol Biosynthesis)
There is no specific research available on the gene expression profiling of cellular models in response to treatment with this compound concerning efflux pumps, biofilm formation, or sterol biosynthesis. Studies on eugenol have shown modulation of genes related to these processes, particularly in fungi, but similar investigations have not been published for its brominated analog. walshmedicalmedia.commdpi.com
Investigation of Apoptosis Pathways in Cellular Systems
There are no specific studies available that investigate the apoptosis-inducing pathways of this compound in cellular systems. Research on the parent compound, 4-allyl-2-methoxyphenol (eugenol), has demonstrated its ability to induce apoptosis through various mechanisms, including the modulation of Bcl-2 family proteins and activation of caspase cascades in different cell lines. However, these findings cannot be directly attributed to the brominated derivative without specific experimental evidence.
Reactive Oxygen Species (ROS) Modulation Mechanisms
Detailed investigations into how this compound modulates reactive oxygen species (ROS) are currently absent from scientific literature. The modulation of ROS is a complex process that can either lead to antioxidant effects or pro-oxidant, cytotoxic outcomes depending on the cellular context and the compound's chemical properties. nih.govnih.gov Studies on eugenol show that it can modulate ROS homeostasis, which is crucial in both pathological and physiological processes. nih.govmdpi.com For instance, eugenol's ability to scavenge free radicals is well-documented, but how the addition of a bromine atom at the 6th position affects this activity has not been specifically studied. nih.gov
Structure-Mechanism Relationships in Biological Systems (SAR for Mechanistic Insights)
There is a lack of specific structure-activity relationship (SAR) or structure-mechanism relationship studies for this compound. SAR studies are crucial for understanding how a chemical's structure influences its biological activity and mechanism of action. rsc.orgacs.org For phenolic compounds like eugenol, the presence of the hydroxyl group and substitutions on the aromatic ring are known to be critical for their biological effects. nih.gov A study on eugenol derivatives, including a nitrated analog (4-allyl-2-methoxy-6-nitrophenol), showed that substitutions on the aromatic ring significantly influence antioxidant properties, suggesting that the bromine atom in this compound would likewise modulate its activity. scielo.br However, without dedicated research, the precise impact of this substitution remains speculative.
Antimicrobial Mechanism of Action Studies in In Vitro Models
No in vitro studies detailing the specific antimicrobial mechanism of action for this compound could be identified. The parent compound, eugenol, exhibits broad-spectrum antimicrobial activity, which is attributed to its ability to disrupt microbial cell membranes and inhibit key enzymes. nih.govnih.gov It is hypothesized that the lipophilicity and electronic properties conferred by the bromine atom could alter the compound's interaction with microbial targets, but experimental data is required to confirm this.
Antioxidant Activity Mechanisms at the Molecular Level
The molecular mechanisms underlying the potential antioxidant activity of this compound have not been experimentally determined. The antioxidant capacity of phenolic compounds is typically related to their ability to donate a hydrogen atom from the hydroxyl group to neutralize free radicals, forming a stable phenoxyl radical. nih.govnih.gov The nature and position of substituents on the aromatic ring can significantly affect the bond dissociation energy of the phenolic O-H bond and the stability of the resulting radical. scielo.br While eugenol is a known antioxidant, the influence of the electron-withdrawing bromine atom on the antioxidant mechanism of this compound has not been investigated.
Data Tables
Due to the lack of specific experimental research on this compound for the outlined topics, no data tables containing detailed research findings can be generated. The available information is limited to chemical identifiers and supplier data. chemicalbook.comchemicalbook.com
Advanced Applications in Chemical Science and Technology Non Medical
Utilization in Materials Science Research
The combination of a polymerizable allyl group and a reactive phenolic moiety, along with the influence of the bromo-substituent, makes 6-Bromo-4-allyl-2-methoxyphenol a promising candidate for the development of novel polymers and functional materials.
Polymer and Resin Synthesis
Eugenol (B1671780) and its derivatives are increasingly being explored as bio-based monomers for the synthesis of sustainable polymers. researchgate.netmdpi.comnih.gov The allyl group on the this compound molecule can participate in various polymerization reactions, including free-radical polymerization, to form vinyl polymers. Furthermore, the phenolic hydroxyl group can be functionalized to create other types of polymerizable monomers, such as methacrylates, which can then be polymerized to yield materials with a range of properties. mdpi.comnih.gov
The incorporation of the bulky, substituted phenyl ring into a polymer backbone is expected to enhance the thermal stability and glass transition temperature of the resulting material. The presence of the bromine atom is particularly noteworthy as it can impart flame-retardant properties to the polymer, a highly desirable characteristic for many commercial applications.
Table 1: Potential Polymerization Strategies for this compound
| Polymerization Method | Reactive Site | Potential Polymer Type | Key Features |
| Free-Radical Polymerization | Allyl group | Vinyl Polymer | Direct polymerization of the monomer. |
| Functionalization and Polymerization | Phenolic hydroxyl group | Poly(methacrylate) | Two-step process involving esterification followed by polymerization. |
| Ring-Opening Metathesis Polymerization (ROMP) | Allyl group (after modification) | Polyolefin | Requires a suitable catalyst. |
| Epoxy Resin Formation | Phenolic hydroxyl group | Epoxy Thermoset | Reaction with epichlorohydrin (B41342) followed by curing. |
Development of Functional Materials (e.g., Dyes, UV Absorbers)
The aromatic structure of this compound, featuring both electron-donating (hydroxyl, methoxy) and electron-withdrawing (bromo) groups, makes it an interesting scaffold for the synthesis of functional materials like dyes and UV absorbers.
The phenolic ring acts as a chromophore, and the substituents can be chemically modified to tune the electronic properties and, consequently, the color of the resulting molecules. For instance, the phenolic hydroxyl group can be coupled with diazonium salts to form azo dyes, with the bromine and methoxy (B1213986) groups influencing the final hue and its intensity.
Furthermore, phenolic compounds are known for their ability to absorb ultraviolet (UV) radiation. The extended conjugation in the aromatic ring of this compound, coupled with its potential to be incorporated into polymeric structures, suggests its utility in the development of UV-absorbing coatings and materials to protect substrates from photodegradation.
Role in Organic Catalysis and Reaction Development
While the direct catalytic activity of this compound is not extensively documented, its structural features suggest a potential role as a ligand in transition metal catalysis. The phenolic hydroxyl group and the methoxy group can act as coordination sites for metal ions, forming stable complexes that can catalyze a variety of organic transformations.
The electronic properties of the phenyl ring, influenced by the bromo- and allyl-substituents, can modulate the electron density at the metal center, thereby fine-tuning the catalytic activity and selectivity of the complex. For instance, ligands play a crucial role in palladium-catalyzed cross-coupling reactions, and the development of new ligands is a continuous effort in organic synthesis. nih.govnih.gov The synthesis of ligands from readily available natural products like eugenol is an attractive strategy.
Development as Chemical Probes and Ligands for Biological Systems
Chemical probes are small molecules used to study and manipulate biological systems. scielo.briomcworld.com The development of novel chemical probes is essential for understanding disease mechanisms and for drug discovery. This compound, with its multiple functional groups, serves as a valuable starting point for the synthesis of such probes.
The allyl group can be modified through reactions like epoxidation or thiol-ene chemistry to attach reporter groups such as fluorophores or biotin. The phenolic hydroxyl group provides another site for conjugation. The bromo-substituent can also be a site for further functionalization through cross-coupling reactions. These modifications would allow the molecule to be tracked within a biological system or to be used for affinity-based protein profiling.
Analytical Reagent Development for Environmental Monitoring or Chemical Detection
The phenolic moiety of this compound can be exploited for the development of analytical reagents. For example, its reaction with specific analytes could lead to a measurable color change, forming the basis of a colorimetric sensor.
Given the environmental presence of brominated phenolic compounds, understanding their detection is crucial. nih.gov While this compound itself is not a primary target, its synthesis and characterization contribute to the analytical database of such compounds. Moreover, derivatives of eugenol have been investigated for the sensing of metal cations. mdpi.com
Electrochemical Applications and Sensor Development
The phenolic hydroxyl group of this compound is electrochemically active and can be oxidized at an electrode surface. This electrochemical behavior can be harnessed for the development of sensors. The oxidation potential and current can be sensitive to the surrounding chemical environment, allowing for the detection of various analytes.
Studies on the electrochemical behavior of eugenol have shown that it can be determined using techniques like chronoamperometry. eurekaselect.com The presence of the bromo-substituent in this compound would be expected to influence its oxidation potential, potentially offering a means to distinguish it from other phenolic compounds. The development of sensors based on molecularly imprinted polymers for the detection of eugenol has also been reported, a technology that could potentially be adapted for its brominated derivatives. researchgate.net
Furthermore, the electrochemical dimerization of eugenol has been demonstrated as a sustainable route to produce biphenol epoxy resins. rsc.org A similar electrochemical approach could potentially be applied to this compound to create novel dimeric structures for advanced material applications.
Table 2: Summary of Potential Advanced Applications
| Application Area | Relevant Functional Groups | Potential Role of this compound |
| Materials Science | Allyl group, Phenolic hydroxyl, Bromine atom | Monomer for flame-retardant polymers and resins. |
| Functional Materials | Aromatic ring, Hydroxyl, Methoxy, Bromine | Precursor for dyes and UV-absorbing materials. |
| Organic Catalysis | Phenolic hydroxyl, Methoxy group | Ligand for transition metal catalysts. |
| Chemical Probes | Allyl group, Phenolic hydroxyl, Bromine atom | Scaffold for the synthesis of tagged molecules for biological studies. |
| Analytical Reagents | Phenolic hydroxyl | Component of colorimetric sensors. |
| Electrochemical Sensors | Phenolic hydroxyl | Active component in electrochemical sensing platforms. |
Electrochemical Polymerization for Thin Films
There is no available scientific literature detailing the electrochemical polymerization of this compound for the formation of thin films. Research into the electrochemical behavior of generally related compounds, such as phenol (B47542), indicates that electropolymerization can lead to the formation of insulating polyphenolic films on electrode surfaces. For instance, the direct electrolysis of phenol in the presence of a bromide source has been explored for the synthesis of brominated phenols, a process that could theoretically be a precursor to polymerization, though this has not been specifically documented for this compound. google.com
The potential for creating functionalized thin films from this compound would depend on the reactivity of its phenolic hydroxyl group and the influence of its bromo, allyl, and methoxy substituents on the polymerization process. However, without experimental data, any discussion of potential film properties, such as conductivity, stability, or morphology, remains speculative.
Permselective Membrane Development for Analytes
The specific structural features of this compound, including its hydrophobicity and potential for hydrogen bonding, could theoretically be leveraged in membrane design. However, in the absence of dedicated studies, its efficacy and selectivity as a membrane component are unknown.
Environmental Chemistry Research
Degradation Pathways in Environmental Matrices
Specific degradation pathways for this compound in various environmental matrices (e.g., soil, water, air) have not been documented in the scientific literature. General studies on brominated phenols indicate that they can undergo transformation in the environment through biotic and abiotic processes. nih.govdntb.gov.ua For instance, some microorganisms are capable of biodegrading bromophenols, often through dehalogenation as an initial step. researchgate.netmdpi.com
The degradation of a substituted phenol like this compound would likely be influenced by the nature of its substituent groups. The allyl group might be susceptible to oxidation or cleavage, while the methoxy group could undergo demethylation. The bromine atom introduces the possibility of dehalogenation, which is a critical step in the detoxification of many halogenated organic pollutants. However, the specific sequence of these potential degradation steps and the resulting intermediate and final products for this compound are not established.
Fate and Transport Studies (Excluding Ecotoxicity)
There is a lack of specific research on the environmental fate and transport of this compound. The environmental mobility of organic compounds is governed by properties such as water solubility, vapor pressure, and its tendency to adsorb to soil and sediment (often quantified by the soil adsorption coefficient, Koc). nih.govnih.gov
For phenolic compounds, these properties are influenced by factors like the degree of substitution and the nature of the substituents. cdc.govrsc.org The presence of a bromine atom and an allyl group would affect the lipophilicity and, consequently, the partitioning behavior of this compound in the environment. Without empirically determined physicochemical properties and transport data for this specific compound, its environmental distribution and persistence cannot be accurately predicted.
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Methodologies
The conventional synthesis of 6-Bromo-4-allyl-2-methoxyphenol relies on the electrophilic aromatic substitution of its parent compound, 4-allyl-2-methoxyphenol (eugenol). khanacademy.orgyoutube.com This reaction typically involves treating eugenol (B1671780) with a bromine source, often in a solvent. The hydroxyl group of the phenol (B47542) ring is a strong activating group, directing the incoming electrophile (bromine) to the ortho and para positions. khanacademy.orgyoutube.com
Future research is expected to focus on developing more sophisticated and efficient synthetic strategies. Key areas of development include:
Catalytic Systems: The exploration of novel catalysts to improve the selectivity (regioselectivity) of the bromination, ensuring the bromine atom is added specifically at the desired position (C6) and minimizing the formation of di- or tri-brominated byproducts. researchgate.net
Green Chemistry Approaches: The use of more environmentally benign solvents and brominating agents to reduce the reaction's environmental footprint. This aligns with the broader trend in chemical synthesis towards sustainability.
Flow Chemistry: Implementing continuous flow reactors for the synthesis could offer better control over reaction parameters (temperature, pressure, stoichiometry), leading to higher yields, improved safety, and easier scalability compared to traditional batch processes.
Analogue Synthesis: There is a growing interest in synthesizing analogues of natural compounds to enhance or modify their biological activities. researchgate.net Methodologies that allow for the easy diversification of the this compound scaffold will be crucial for creating libraries of related compounds for biological screening.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical and drug discovery. dtu.dknih.gov For this compound, these computational tools offer a pathway to accelerate research and development significantly.
Key applications include:
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models establish a mathematical correlation between the chemical structure of a compound and its biological activity or physicochemical properties. researchgate.net By developing QSAR models for a series of brominated phenols, researchers can predict the potential efficacy or toxicity of this compound without synthesizing it first.
Deep Neural Networks (DNNs): Advanced ML models like DNNs can analyze complex, non-linear relationships between molecular features and their functions. researchgate.net These models can be trained on large datasets of phenolic compounds to predict properties such as cytotoxicity, antimicrobial activity, and receptor binding affinity with high accuracy. researchgate.netresearchgate.net
Predictive Toxicology: AI algorithms can be used to forecast the potential adverse effects of new compounds early in the research process, saving time and resources.
De Novo Design: In the future, generative AI models could design novel derivatives of this compound with optimized properties for specific applications, such as enhanced antifungal activity or improved material characteristics.
Interactive Table 1: Emerging Research Focus for this compound
| Research Area | Focus | Potential Impact |
| Novel Synthesis | Development of catalytic and green chemistry methods. | Increased efficiency, yield, and sustainability of production. |
| AI/ML Integration | Use of QSAR and DNNs for property prediction. researchgate.net | Accelerated discovery of new applications and properties. |
| Mechanistic Studies | Elucidation of interactions with biological targets. | Deeper understanding of its mode of action for drug design. |
| Advanced Applications | Exploration in materials science and agrochemicals. | Creation of new functional materials and specialized products. |
Exploration of Unexplored Mechanistic Pathways in Chemical and Biological Systems
While the fundamental mechanism of phenol bromination is well-understood, the specific mechanistic nuances involving this compound remain largely unexplored. khanacademy.orgyoutube.com
Future research will likely delve into:
Environmental Formation Pathways: Studies have shown that brominated phenolic compounds can be formed in the environment through the oxidation of phenols by natural manganese oxides in the presence of bromide ions. nih.gov Investigating whether this compound can be formed from eugenol under similar environmental conditions is a key research question.
Biological Mode of Action: The parent compound, eugenol, is known to exhibit biological activity, such as inhibiting biofilm formation in fungi by affecting gene expression related to efflux pumps and sterol biosynthesis. nih.govnih.gov A critical area of future research is to understand how the addition of a heavy bromine atom to the phenolic ring alters these interactions. The bromine atom could influence the compound's lipophilicity, hydrogen bonding capacity, and steric profile, potentially leading to enhanced binding to biological targets or altered metabolic pathways.
Metabolic Fate: Understanding how organisms metabolize this compound is crucial for any potential therapeutic or agricultural application. Research will focus on identifying the metabolic enzymes involved and the resulting metabolites.
Advanced Application Frontiers in Interdisciplinary Fields
The unique combination of a phenol, an ether, an allyl group, and a bromine atom in one molecule opens up a variety of potential applications across several disciplines. The functionalization of natural phenols is a key strategy for improving their inherent bioactivity. nih.govnih.gov
Materials Science: The phenolic hydroxyl group and the allyl side chain are reactive handles that can be used in polymerization reactions. This makes this compound a potential monomer for creating novel polymers with tailored properties, such as enhanced thermal stability or fire retardancy, a known property of many brominated compounds.
Agrochemicals: Building upon the known antimicrobial properties of eugenol, this brominated derivative could be explored as a more potent or persistent fungicide or pesticide. nih.gov Its efficacy against azole-resistant fungal strains would be a particularly valuable area of investigation. nih.gov
Medicinal Chemistry: The compound could serve as a scaffold or an intermediate in the synthesis of more complex pharmaceutical agents. The bromine atom can act as a site for further chemical modification through cross-coupling reactions, allowing for the construction of a diverse range of potential drug candidates.
Food Science: Phenolic compounds are used as food preservatives due to their antioxidant properties. nih.gov While extensive safety testing would be required, the properties of this compound as a potential antioxidant or antimicrobial agent in food packaging or preservation could be an area of future study.
Q & A
Q. Methodological Answer :
- NMR Spectroscopy : NMR (δ 6.8–7.2 ppm for aromatic protons; δ 5.2–5.8 ppm for allyl group).
- Mass Spectrometry : HRMS (ESI+) for molecular ion [M+H]+ (expected m/z: 257.0 for ) .
- X-ray Crystallography : Resolve ambiguities in substitution patterns (e.g., bromine position) .
- FT-IR : Confirm functional groups (e.g., O–H stretch at 3200–3400 cm) .
Advanced: What computational models predict the reactivity of this compound?
Q. Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the allyl group’s HOMO suggests susceptibility to electrophilic attack .
- Molecular Dynamics (MD) : Simulate solvation effects in cross-coupling reactions (e.g., Suzuki-Miyaura) using solvents like DMF or THF .
- QSPR Models : Correlate Hammett σ values of substituents (methoxy: σ = -0.27; bromo: σ = +0.23) with reaction rates .
Q. Methodological Answer :
- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (typically >150°C for similar bromophenols) .
- Light Sensitivity : Conduct accelerated degradation studies under UV light (λ = 254 nm) to assess photostability .
- pH Stability : Test solubility and degradation in buffers (pH 2–12); methoxy groups enhance stability in acidic conditions .
Q. Storage Recommendations :
- Store at 2–8°C in amber vials under inert gas (e.g., argon) to prevent oxidation of the allyl group .
Advanced: How does the allyl group influence reaction pathways in cross-coupling reactions?
Methodological Answer :
The allyl group acts as both an electron donor (via conjugation) and steric hindrance element:
- Steric Effects : Reduces reactivity in Buchwald-Hartwig amination (e.g., Pd-catalyzed coupling with aryl halides) due to proximity to the reaction site .
- Electronic Effects : Enhances radical stabilization in photochemical reactions (e.g., [2+2] cycloadditions) .
- Isomerization Risk : Allyl groups may undergo 1,3-shifts under acidic conditions; monitor via NMR (doublet-of-doublets at δ 5.5 ppm) .
Case Study : In Suzuki-Miyaura coupling, the allyl group increased reaction time by 20% compared to non-allylated analogs, attributed to steric shielding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
